molecular formula C11H9ClFNO3 B2530095 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 926206-35-1

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2530095
CAS No.: 926206-35-1
M. Wt: 257.65
InChI Key: SQWXLVUTJIXDFW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClFNO3 and its molecular weight is 257.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogues are explored for their synthesis and potential antibacterial properties. Research into pyridonecarboxylic acids, for instance, has revealed the preparation of compounds with significant antibacterial activity, potentially offering new avenues for antibiotic development. These compounds, including variations with amino- and hydroxy-substituted cyclic amino groups, have shown promising results in in vitro and in vivo screenings, indicating their potential as novel antibacterial agents (Egawa et al., 1984).

Aurora Kinase Inhibition for Cancer Treatment

The compound and its derivatives have been examined for their role in inhibiting Aurora kinases, which are critical regulators of cell division. This inhibition is crucial for cancer therapy, as it can potentially halt the proliferation of cancer cells. Research into Aurora kinase inhibitors reveals compounds that may be useful in treating cancer, highlighting the therapeutic potential of these molecules in oncology (ロバート ヘンリー,ジェームズ, 2006).

Antioxidant Activity and Potential Therapeutic Applications

A series of derivatives containing various substituents have been synthesized and evaluated for their antioxidant activity. Some compounds have shown potent antioxidant effects, surpassing well-known antioxidants like ascorbic acid in certain assays. This suggests potential therapeutic applications in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Fluorescence and Sensing Applications

The compound's derivatives have also been explored for their fluorescent properties, contributing to the development of carbon dots with high fluorescence quantum yields. These materials have broad applications in sensing, imaging, and electronics, demonstrating the versatility of the compound's derivatives in materials science (Shi et al., 2016).

Chemical Synthesis and Molecular Reactivity

Research into the synthesis and reactivity of related heterocyclic molecules provides insights into the chemical behavior of this compound and its analogues. These studies contribute to a deeper understanding of the compound's potential in various chemical reactions and its utility in synthetic chemistry (Murthy et al., 2017).

Safety and Hazards

“4-Chloro-2-fluorophenylboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWXLVUTJIXDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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